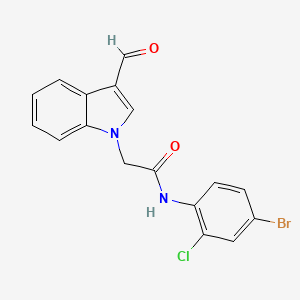
N-(4-bromo-2-chlorophenyl)-2-(3-formyl-1H-indol-1-yl)acetamide
描述
N-(4-bromo-2-chlorophenyl)-2-(3-formyl-1H-indol-1-yl)acetamide, also known as BCI, is a small molecule inhibitor that has been extensively studied for its potential use in cancer treatment. BCI is a member of the indole-3-carbinol family, which has been shown to have anti-cancer properties.
作用机制
The mechanism of action of N-(4-bromo-2-chlorophenyl)-2-(3-formyl-1H-indol-1-yl)acetamide is not fully understood, but it is believed to inhibit the activity of the enzyme glycogen synthase kinase-3 beta (GSK-3β). GSK-3β is involved in a variety of cellular processes, including cell proliferation, differentiation, and apoptosis. Inhibition of GSK-3β by N-(4-bromo-2-chlorophenyl)-2-(3-formyl-1H-indol-1-yl)acetamide may lead to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects
N-(4-bromo-2-chlorophenyl)-2-(3-formyl-1H-indol-1-yl)acetamide has been shown to have a variety of biochemical and physiological effects. In addition to its anti-cancer properties, N-(4-bromo-2-chlorophenyl)-2-(3-formyl-1H-indol-1-yl)acetamide has been shown to have anti-inflammatory and neuroprotective effects. N-(4-bromo-2-chlorophenyl)-2-(3-formyl-1H-indol-1-yl)acetamide has also been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
实验室实验的优点和局限性
One advantage of using N-(4-bromo-2-chlorophenyl)-2-(3-formyl-1H-indol-1-yl)acetamide in lab experiments is its high potency. N-(4-bromo-2-chlorophenyl)-2-(3-formyl-1H-indol-1-yl)acetamide has been shown to be effective at low concentrations, making it a useful tool for studying the role of GSK-3β in cellular processes. However, one limitation of using N-(4-bromo-2-chlorophenyl)-2-(3-formyl-1H-indol-1-yl)acetamide is its potential toxicity. N-(4-bromo-2-chlorophenyl)-2-(3-formyl-1H-indol-1-yl)acetamide has been shown to be toxic to normal cells at high concentrations, which may limit its use in certain experiments.
未来方向
There are several future directions for research on N-(4-bromo-2-chlorophenyl)-2-(3-formyl-1H-indol-1-yl)acetamide. One area of interest is the development of more potent and selective inhibitors of GSK-3β. Another area of interest is the use of N-(4-bromo-2-chlorophenyl)-2-(3-formyl-1H-indol-1-yl)acetamide in combination with other anti-cancer agents to enhance its efficacy. Additionally, the potential use of N-(4-bromo-2-chlorophenyl)-2-(3-formyl-1H-indol-1-yl)acetamide in the treatment of other diseases, such as Alzheimer's disease, is an area of active research.
Conclusion
N-(4-bromo-2-chlorophenyl)-2-(3-formyl-1H-indol-1-yl)acetamide is a small molecule inhibitor that has been extensively studied for its potential use in cancer treatment. It inhibits the activity of the enzyme GSK-3β, leading to the induction of apoptosis in cancer cells. N-(4-bromo-2-chlorophenyl)-2-(3-formyl-1H-indol-1-yl)acetamide has a variety of biochemical and physiological effects, including anti-inflammatory and neuroprotective effects. While N-(4-bromo-2-chlorophenyl)-2-(3-formyl-1H-indol-1-yl)acetamide has potential as a therapeutic agent, its toxicity at high concentrations may limit its use in certain experiments. Future research on N-(4-bromo-2-chlorophenyl)-2-(3-formyl-1H-indol-1-yl)acetamide will focus on developing more potent and selective inhibitors of GSK-3β, as well as exploring its potential use in the treatment of other diseases.
科学研究应用
N-(4-bromo-2-chlorophenyl)-2-(3-formyl-1H-indol-1-yl)acetamide has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of a variety of cancer cell lines, including breast, prostate, and lung cancer cells. N-(4-bromo-2-chlorophenyl)-2-(3-formyl-1H-indol-1-yl)acetamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
属性
IUPAC Name |
N-(4-bromo-2-chlorophenyl)-2-(3-formylindol-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12BrClN2O2/c18-12-5-6-15(14(19)7-12)20-17(23)9-21-8-11(10-22)13-3-1-2-4-16(13)21/h1-8,10H,9H2,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUZVLSATWBPFQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2CC(=O)NC3=C(C=C(C=C3)Br)Cl)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12BrClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![(2-methoxyphenyl)(1-{[2-(methylthio)-3-pyridinyl]carbonyl}-3-piperidinyl)methanone](/img/structure/B4790972.png)
![4-(4-chlorophenyl)-1-phenyl-4,7-dihydrofuro[3,4-b]pyridine-2,5(1H,3H)-dione](/img/structure/B4790974.png)
![N-[4-(4-chlorophenyl)-5-ethyl-1,3-thiazol-2-yl]-N-(4-methoxyphenyl)pentanamide](/img/structure/B4790988.png)
![3-(2-fluorobenzyl)-5,7-dimethyl-1-phenylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4790992.png)
![1-{[(5-benzyl-1,3,4-oxadiazol-2-yl)thio]acetyl}-4-(2-methoxyphenyl)piperazine](/img/structure/B4790999.png)
![3-methyl-6-(4,5,6,7-tetrahydro-1-benzothien-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4791016.png)
![2-chloro-4-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-(acetylamino)benzenesulfonate](/img/structure/B4791024.png)
![methyl 5-hydroxy-1-(4-methoxyphenyl)-2-methyl-1H-benzo[g]indole-3-carboxylate](/img/structure/B4791026.png)
![2-[(3,4,5-trimethoxybenzoyl)amino]-3-(3,4,5-trimethoxyphenyl)acrylic acid](/img/structure/B4791040.png)
![3-({[2-(1,3-benzodioxol-5-yl)-1,3-thiazol-4-yl]methyl}thio)-5-isopropyl-4-propyl-4H-1,2,4-triazole](/img/structure/B4791056.png)
![2-({5-[(1,3-benzodioxol-5-yloxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4791059.png)

![3-{[(3-pyridinylmethyl)amino]sulfonyl}benzamide](/img/structure/B4791066.png)